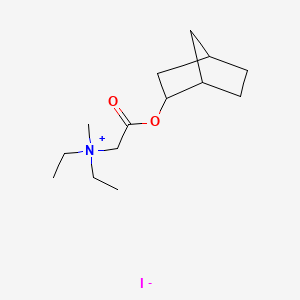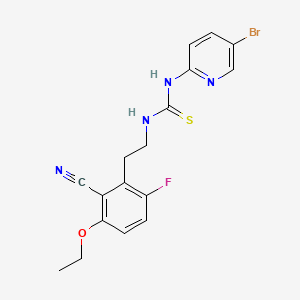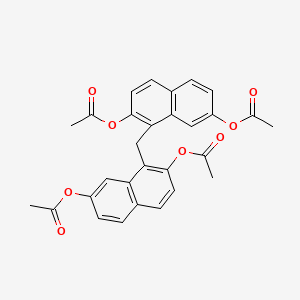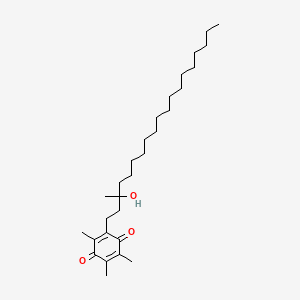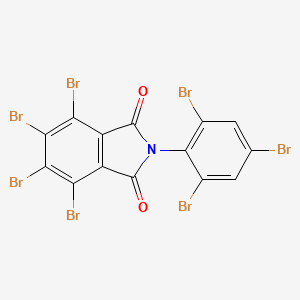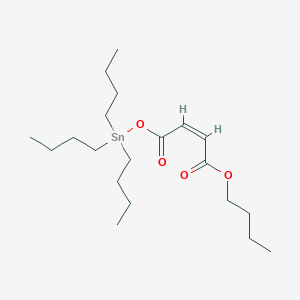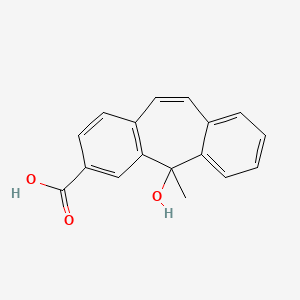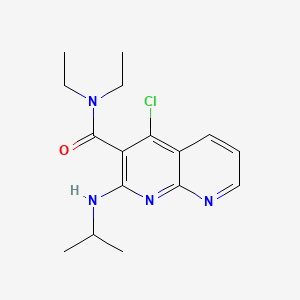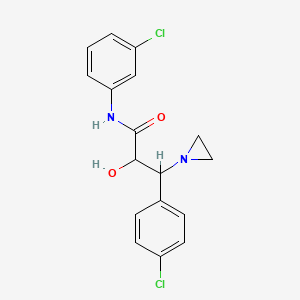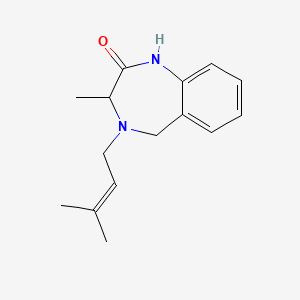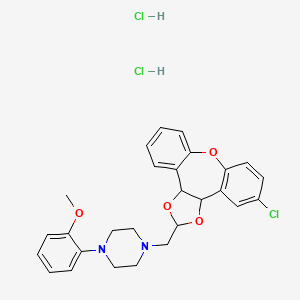
Mercury, bis(2-amino-5-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, bis(2-amino-5-nitrophenyl)- is an organomercury compound with the chemical formula C12H10HgN4O4 This compound is known for its unique structure, which includes two amino and nitro groups attached to a phenyl ring, coordinated with a mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, bis(2-amino-5-nitrophenyl)- typically involves the reaction of 2-amino-5-nitrophenol with mercury(II) acetate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4(NH2)(NO2)+Hg(OAc)2→Hg[C6H4(NH2)(NO2)]2+2HOAc
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications and the toxicity associated with mercury compounds. when produced, it follows similar synthetic routes as in laboratory settings, with additional safety and environmental controls to handle mercury and its by-products.
Análisis De Reacciones Químicas
Types of Reactions
Mercury, bis(2-amino-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, where the nitro and amino groups direct the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mercury, bis(2-amino-5-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in developing new therapeutic agents, although its toxicity limits its direct application.
Industry: Used in the development of specialized materials and as a precursor for other organomercury compounds.
Mecanismo De Acción
The mechanism by which Mercury, bis(2-amino-5-nitrophenyl)- exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The nitro and amino groups can also participate in redox reactions, further affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Mercury, bis(2-amino-4-nitrophenyl)-
- Mercury, bis(2-amino-3-nitrophenyl)-
- Mercury, bis(2-amino-6-nitrophenyl)-
Comparison
Mercury, bis(2-amino-5-nitrophenyl)- is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of interest for targeted research applications.
Propiedades
Número CAS |
120302-59-2 |
|---|---|
Fórmula molecular |
C12H10HgN4O4 |
Peso molecular |
474.82 g/mol |
Nombre IUPAC |
bis(2-amino-5-nitrophenyl)mercury |
InChI |
InChI=1S/2C6H5N2O2.Hg/c2*7-5-1-3-6(4-2-5)8(9)10;/h2*1,3-4H,7H2; |
Clave InChI |
SFJYMKLZOHWOPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[Hg]C2=C(C=CC(=C2)[N+](=O)[O-])N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


